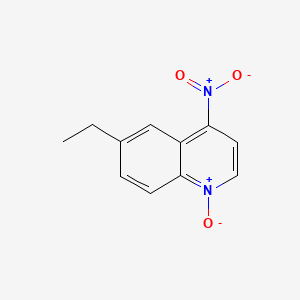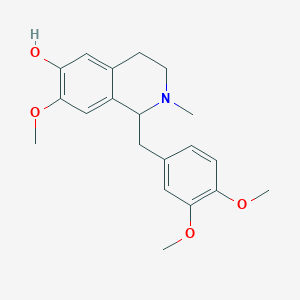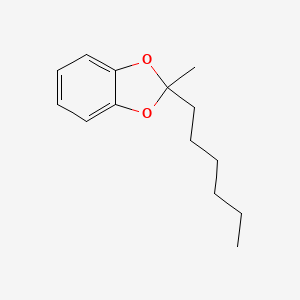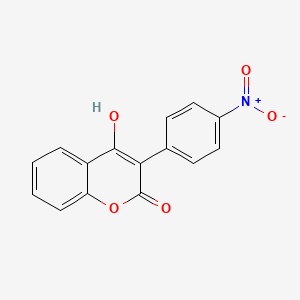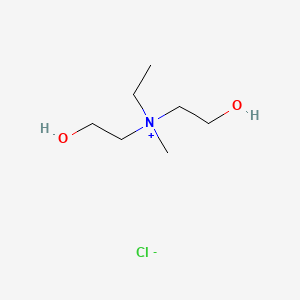
Ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride is a quaternary ammonium compound. Quaternary ammonium compounds are known for their surfactant properties and are widely used in various industrial and household applications. This compound is particularly noted for its high surface activity and is used in applications such as fabric softeners, disinfectants, and hair conditioners.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride typically involves the quaternization of tertiary amines. One common method is the reaction of ethylbis(2-hydroxyethyl)methylamine with methyl chloride. This reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the quaternization process.
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through processes such as distillation or crystallization to obtain the final product in high purity.
化学反応の分析
Types of Reactions
Ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
Oxidation and Reduction: While the compound itself is relatively stable, it can undergo oxidation or reduction under specific conditions, particularly in the presence of strong oxidizing or reducing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, which facilitate the replacement of the chloride ion.
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various quaternary ammonium salts, while oxidation and reduction can lead to different oxidation states of the nitrogen atom.
科学的研究の応用
Ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride has a wide range of applications in scientific research:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: The compound is employed in cell culture and molecular biology as a disinfectant and preservative.
Medicine: It has applications in the formulation of antiseptics and disinfectants due to its antimicrobial properties.
Industry: It is used in the production of personal care products, such as shampoos and conditioners, and in industrial cleaning agents.
作用機序
The mechanism of action of ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride primarily involves its surfactant properties. The compound disrupts the cell membranes of microorganisms, leading to cell lysis and death. This makes it effective as an antimicrobial agent. The molecular targets include the lipid bilayers of cell membranes, and the pathways involved are related to membrane disruption and increased permeability.
類似化合物との比較
Similar Compounds
Dodecyl Trimethyl Ammonium Chloride: Another quaternary ammonium compound with similar surfactant properties.
Oleyl bis(2-hydroxyethyl)methyl ammonium chloride: Similar in structure but with a longer alkyl chain, providing different surfactant characteristics.
Coco alkylbis(2-hydroxyethyl)methyl ammonium chloride: Derived from coconut oil, used in similar applications but with different fatty acid compositions.
Uniqueness
Ammonium, ethylbis(2-hydroxyethyl)methyl-, chloride is unique due to its specific balance of hydrophilic and hydrophobic properties, making it highly effective in a wide range of applications from personal care to industrial cleaning. Its dual hydroxyethyl groups provide enhanced solubility and interaction with various substrates, setting it apart from other quaternary ammonium compounds.
特性
CAS番号 |
63982-26-3 |
|---|---|
分子式 |
C7H18ClNO2 |
分子量 |
183.67 g/mol |
IUPAC名 |
ethyl-bis(2-hydroxyethyl)-methylazanium;chloride |
InChI |
InChI=1S/C7H18NO2.ClH/c1-3-8(2,4-6-9)5-7-10;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
MBPYQQZYQVFLFS-UHFFFAOYSA-M |
正規SMILES |
CC[N+](C)(CCO)CCO.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{[2-(Acetyloxy)propanoyl]imino}diethane-2,1-diyl diacetate](/img/structure/B13785002.png)

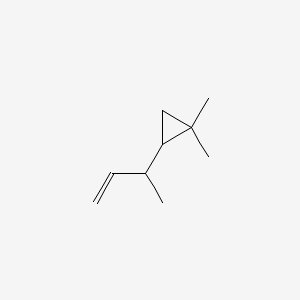
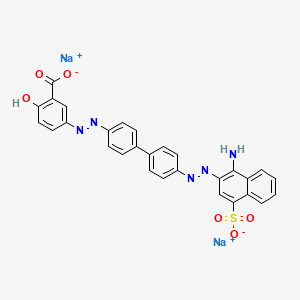
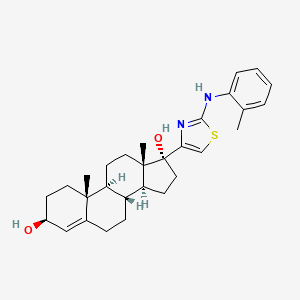
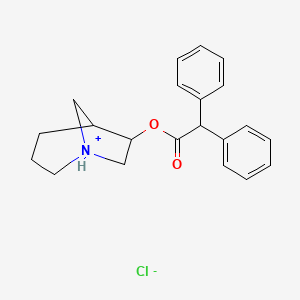
![Cyclopropanemethanol, 1-[[4-(trifluoromethyl)phenoxy]methyl]-, methanesulfonate](/img/structure/B13785033.png)

